(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone)
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Overview
Description
(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) is a complex organic compound that features a piperazine ring substituted with dimethyl groups and linked to two benzodioxin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) typically involves the reaction of 2,5-dimethylpiperazine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the benzodioxin moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups .
Mechanism of Action
The mechanism of action of (2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpiperazine-1,4-diethanol: A related compound with similar structural features but different functional groups.
1,4-Benzodioxin, 2,3-dihydro-: Shares the benzodioxin moiety but lacks the piperazine ring.
Uniqueness
(2,5-Dimethylpiperazine-1,4-diyl)bis(2,3-dihydro-1,4-benzodioxin-6-ylmethanone) is unique due to its combination of the piperazine ring and benzodioxin moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-2,5-dimethylpiperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-15-13-26(24(28)18-4-6-20-22(12-18)32-10-8-30-20)16(2)14-25(15)23(27)17-3-5-19-21(11-17)31-9-7-29-19/h3-6,11-12,15-16H,7-10,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWDHVUZDHASS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=CC3=C(C=C2)OCCO3)C)C(=O)C4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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